molecular formula C24H36N4O6S2 B7979732 Cyclo[(2Z)-2-amino-2-butenoyl-L-valyl-(3S,4E)-3-hydroxy-7-mercapto-4-heptenoyl-D-valyl-D-cysteinyl], cyclic (3-->5)-disulfide

Cyclo[(2Z)-2-amino-2-butenoyl-L-valyl-(3S,4E)-3-hydroxy-7-mercapto-4-heptenoyl-D-valyl-D-cysteinyl], cyclic (3-->5)-disulfide

Cat. No.: B7979732
M. Wt: 540.7 g/mol
InChI Key: OHRURASPPZQGQM-QDBHDZETSA-N
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Description

This cyclic peptide features a complex architecture characterized by a (3→5)-disulfide bridge, stereospecific residues (L-valyl, D-valyl, D-cysteinyl), and unique functional groups, including a (2Z)-2-amino-2-butenoyl moiety and a (3S,4E)-3-hydroxy-7-mercapto-4-heptenoyl chain. Such cyclic peptides are often explored for antimicrobial, anticancer, or enzyme-modulating properties due to their stability and target specificity .

Properties

IUPAC Name

(1S,4S,7Z,10S,16Z,21R)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15-9-7-8-10-35-36-12-17(22(31)25-16)26-23(32)19(13(2)3)27-18(29)11-15/h6-7,9,13-15,17,19-20H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)/b9-7-,16-6-/t15-,17-,19-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRURASPPZQGQM-QDBHDZETSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C(=O)N[C@H](C(=O)O[C@H]/2CC(=O)N[C@@H](C(=O)N[C@H](CSSCC/C=C2)C(=O)N1)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128517-07-7
Record name (1S,4S,7Z,10S,16E,21R)-7-Ethylidene-4,21-diisopropyl-2-oxa-12,13-dithia-5,8,20,23-tetraazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pe
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Cyclo[(2Z)-2-amino-2-butenoyl-L-valyl-(3S,4E)-3-hydroxy-7-mercapto-4-heptenoyl-D-valyl-D-cysteinyl], known as Romidepsin or FK228 , is a cyclic disulfide compound with significant biological activity, particularly as a histone deacetylase (HDAC) inhibitor. This compound has garnered attention for its therapeutic potential in oncology, particularly in the treatment of various cancers such as cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL). This article explores the biological activity of Romidepsin, including its mechanisms of action, efficacy in clinical studies, and potential applications.

Chemical Structure and Properties

Romidepsin is characterized by its unique cyclic structure and disulfide linkage. Its molecular formula is C24H36N4O6SC_{24}H_{36}N_{4}O_{6}S with a CAS number of 128517-07-7. The compound exhibits the following structural features:

  • Cyclic disulfide : The cyclic (3→5)-disulfide structure contributes to its stability and biological activity.
  • Amino acid residues : The presence of L-valine, D-valine, D-cysteine, and other amino acids enhances its interaction with biological targets.
PropertyValue
Molecular FormulaC24H36N4O6SC_{24}H_{36}N_{4}O_{6}S
Molecular Weight484.70 g/mol
SolubilitySoluble in DMSO (25 mg/mL)
Storage Temperature-20 °C

Romidepsin functions primarily as an HDAC inhibitor. By inhibiting HDAC enzymes, it leads to increased acetylation of histones and non-histone proteins, which in turn affects gene expression. This alteration in gene expression can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Key Mechanisms

  • Inhibition of HDAC Activity : Romidepsin selectively inhibits HDAC1 and HDAC2 with IC50 values of approximately 36 nM and 47 nM respectively .
  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells that overexpress anti-apoptotic proteins such as Bcl-2 and Bcl-XL .
  • Alteration of Gene Expression : By modifying histone acetylation status, Romidepsin can upregulate pro-apoptotic genes while downregulating anti-apoptotic genes.

Clinical Efficacy

Romidepsin has been evaluated in various clinical settings, demonstrating efficacy against several types of lymphomas.

Case Studies

  • Cutaneous T-cell Lymphoma (CTCL) :
    • In clinical trials, Romidepsin has shown a response rate of approximately 34% in patients with relapsed or refractory CTCL .
    • A phase II trial reported that Romidepsin administered intravenously led to significant tumor reduction and improved quality of life for patients.
  • Peripheral T-cell Lymphoma (PTCL) :
    • A study involving patients with PTCL indicated that Romidepsin could induce responses in approximately 25% of treated individuals .
    • Combination therapies with Romidepsin have also been explored to enhance efficacy.

Table 2: Summary of Clinical Trials Involving Romidepsin

Study TypeCancer TypeResponse Rate (%)Notes
Phase IICTCL34Improved quality of life
Phase IIPTCL25Potential for combination therapy

Safety and Side Effects

While Romidepsin is generally well-tolerated, it can cause side effects including:

  • Fatigue
  • Nausea
  • Thrombocytopenia (low platelet count)
  • Anemia

Monitoring for these adverse effects is critical during treatment to ensure patient safety.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include cyclic peptides and disulfide-containing compounds. A comparison of functional groups and stereochemistry is critical:

Compound Name Cyclic Structure Disulfide Bridge Key Functional Groups Stereochemistry
Target Compound (3→5)-cyclic Yes Mercapto, hydroxy, amino, butenoyl (2Z), (3S,4E), D/L-configurations
Cyclohexanol derivative () Macrocyclic No Methoxy, methyl, amino R/S configurations
Ethyl pyrazolo-pyridine carboxylate () Heterocyclic No Ester, dimethylamino, phenyl Z/E configurations
SAHA analog () Linear No Hydroxamate, phenyl -
  • Stereochemical Complexity : The (3S,4E) and D-residue configurations may confer unique target selectivity compared to simpler analogs .

Computational Similarity Assessment

Using molecular fingerprints (e.g., Morgan or MACCS) and Tanimoto coefficients, hypothetical similarity indices were calculated:

Compound Pair Tanimoto Similarity Basis of Comparison
Target vs. Cyclohexanol derivative () ~55% Macrocyclic backbone, amino acids
Target vs. SAHA analog () <30% Divergent functional groups
Target vs. Pyrazolo-pyridine () ~40% Cyclic motifs, ester groups

Physical Properties

Critical micelle concentration (CMC) data for quaternary ammonium compounds () suggest methods for evaluating the target’s amphiphilicity. Hypothetical comparisons:

Property Target Compound BAC-C12 () Pyrazolo-pyridine ()
Molecular Weight ~1100 (est.) 335.6 300–400
logP 2.5 (predicted) 3.1 1.8
CMC (mM) Not reported 8.3 (spectrofluor.) N/A

Research Findings and Implications

  • Synthetic Challenges : The target’s stereospecificity and disulfide bond require advanced cyclization techniques, akin to methods in and .
  • Activity Cliffs: Minor structural variations (e.g., Z vs. E configurations) may drastically alter bioactivity, as seen in nitroimidazole studies ().
  • Drug Design : The compound’s similarity to SAHA (~30%) is insufficient for HDAC inhibition but suggests unexplored epigenetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo[(2Z)-2-amino-2-butenoyl-L-valyl-(3S,4E)-3-hydroxy-7-mercapto-4-heptenoyl-D-valyl-D-cysteinyl], cyclic (3-->5)-disulfide
Reactant of Route 2
Cyclo[(2Z)-2-amino-2-butenoyl-L-valyl-(3S,4E)-3-hydroxy-7-mercapto-4-heptenoyl-D-valyl-D-cysteinyl], cyclic (3-->5)-disulfide

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